

Unveiling the Potency of LEP(116-130)(mouse): A Comparative Guide

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Compound of Interest

Compound Name: LEP(116-130)(mouse)

Cat. No.: B612461

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For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the murine leptin fragment LEP(116-130) with related leptin-derived peptides. The following sections present quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways to support your research and development endeavors.

The synthetic leptin fragment LEP(116-130) has demonstrated significant bioactivity in mouse models, particularly in the context of regulating body weight and food intake. This guide provides a comparative analysis of its effects against other leptin fragments and a more potent synthetic analog, offering insights into its potential as a therapeutic agent.

Performance Comparison of Leptin Fragments

A key study in female C57BL/6J ob/ob mice, a model for obesity due to a deficiency in leptin, provides a direct comparison of the effects of various leptin fragments on body weight and food intake. The data clearly indicates that LEP(116-130) is one of the most potent fragments in reducing body weight.

Peptide Fragment	Dose	Duration	Change in Body Weight (after 7 days)	Change in Body Weight (after 28 days)	Reduction in Food Intake
LEP(116-130)	1 mg/day i.p.	28 days	-13.8% ^{[1][2]} ^[3]	-3.4% ^{[1][2][3]}	~15% ^{[1][2][3]}
LEP(106-120)	1 mg/day i.p.	28 days	-12.3% ^{[1][2]} ^[3]	+1.8% ^{[1][2][3]}	~15% ^{[1][2][3]}
LEP(126-140)	1 mg/day i.p.	28 days	-9.8% ^{[1][2][3]}	+4.2% ^{[1][2][3]}	~15% ^{[1][2][3]}
LEP(136-150)	1 mg/day i.p.	28 days	No significant change	+20.3% ^{[1][2]} ^[3]	No significant change ^{[1][2]} ^[3]
LEP(146-160)	1 mg/day i.p.	28 days	No significant change	+25.0% ^{[1][2]} ^[3]	No significant change ^{[1][2]} ^[3]
LEP(156-167)	1 mg/day i.p.	28 days	No significant change	+24.8% ^{[1][2]} ^[3]	No significant change ^{[1][2]} ^[3]
Vehicle Control	-	28 days	No significant change	+14.7% ^{[1][2]} ^[3]	-

Comparison with a Potent Synthetic Analog

Further research has led to the development of a more potent synthetic leptin agonist, [D-Leu-4]-OB3, derived from the active core of LEP(116-130). This analog has shown enhanced effects on body weight and food intake in ob/ob mice.

Compound	Dose	Duration	Change in Body Weight	Reduction in Food Intake	Reduction in Water Intake
LEP(116-130)	1 mg/day i.p.	7 days	Significant reduction	~28.3%	Not reported
OB3 (LEP 116-122)	1 mg/day i.p.	7 days	Significant reduction	~26.0%	Not reported
[D-Leu-4]-OB3	1 mg/day i.p.	7 days	2.6-fold greater reduction than OB3	~7.9% less than OB3	~16.5% less than OB3

Experimental Protocols

The following are detailed methodologies for the key in vivo experiments cited in this guide.

In Vivo Efficacy Study in ob/ob Mice

- **Animal Model:** Female C57BL/6J ob/ob mice, a model of genetic obesity and leptin deficiency.
- **Housing:** Mice are housed in a controlled environment with a standard light-dark cycle and ad libitum access to food and water, unless otherwise specified.
- **Peptide Administration:** Synthetic leptin peptide fragments, including LEP(116-130), are dissolved in a suitable vehicle (e.g., phosphate-buffered saline, PBS). A daily dose of 1 mg per mouse is administered via intraperitoneal (i.p.) injection.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- **Body Weight Measurement:** Individual body weights are recorded daily or at regular intervals throughout the study period (e.g., 28 days).
- **Food Intake Measurement:** Daily food consumption is measured by weighing the amount of food provided and the amount remaining.

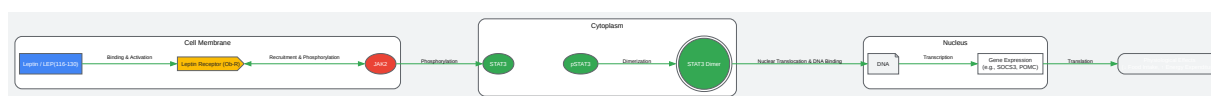
- **Data Analysis:** Changes in body weight are often expressed as a percentage of the initial body weight. Statistical analysis is performed to compare the effects of different peptide fragments to a vehicle-treated control group.

Blood Glucose Measurement

- **Blood Sampling:** Blood samples are collected from the tail vein of the mice at specified time points (e.g., before and during treatment).
- **Glucose Determination:** Blood glucose levels are measured using a standard glucometer.[4]
For instance, LEP-(116-130) administered at 1 mg i.p. has been shown to significantly reduce blood glucose levels by approximately 100 mg/dL.[4]

Signaling Pathway and Experimental Workflow

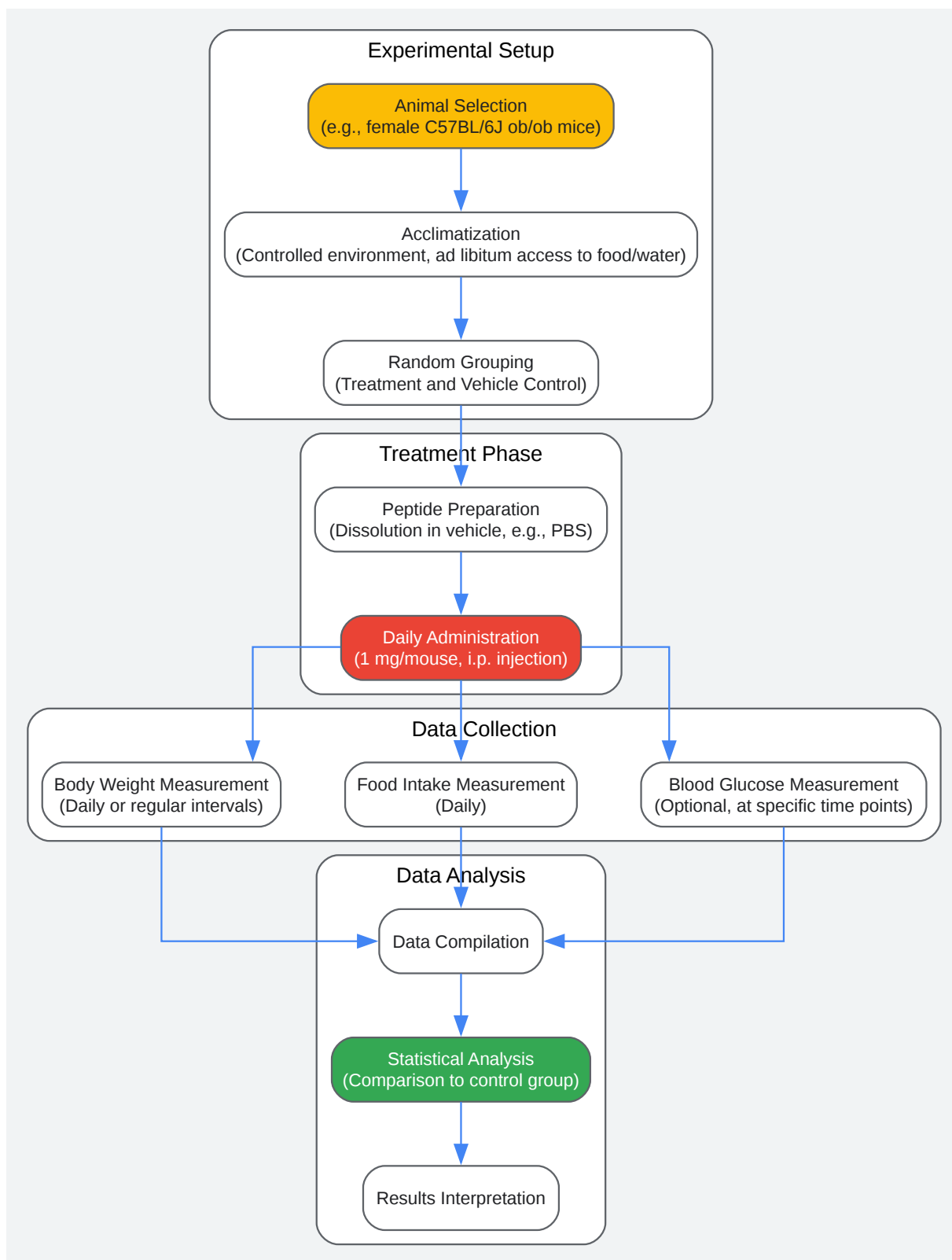
The biological effects of leptin and its mimetic peptides are primarily mediated through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway upon binding to the leptin receptor (Ob-R).



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Leptin/LEP(116-130) signaling via the JAK/STAT pathway.

The experimental workflow for evaluating the in vivo effects of LEP(116-130) typically involves a series of well-defined steps from animal selection to data analysis.



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In vivo experimental workflow for LEP(116-130) evaluation.

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